4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including furan, hydroxyl, phenyl, oxazole, and pyrrolone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials might include furan derivatives, phenyl compounds, and oxazole precursors. Common synthetic routes could involve:
Formation of the furan-2-ylcarbonyl group: This could be achieved through acylation reactions.
Introduction of the hydroxyl groups: Hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Construction of the oxazole ring: Cyclization reactions involving appropriate precursors.
Formation of the pyrrolone ring: This might involve condensation reactions followed by cyclization.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Control of temperature, pressure, and solvent conditions to optimize the reactions.
Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activity. The presence of hydroxyl and carbonyl groups suggests it could interact with biological molecules through hydrogen bonding and other interactions.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its structure suggests it might have activity against certain biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Signal Transduction Pathways: The compound might influence signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1H-pyrrole-2,5-dione: Similar structure but lacks the oxazole ring.
3-hydroxy-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the furan-2-ylcarbonyl group.
Properties
Molecular Formula |
C19H14N2O6 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H14N2O6/c1-10-8-14(20-27-10)21-16(11-4-2-5-12(22)9-11)15(18(24)19(21)25)17(23)13-6-3-7-26-13/h2-9,16,22,24H,1H3 |
InChI Key |
BRVPBGFMRDYNPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.